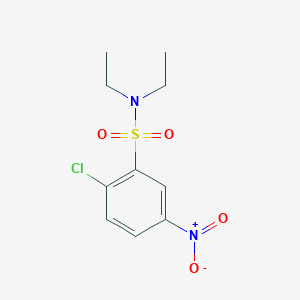

2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide

Übersicht

Beschreibung

2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide is a chemical compound belonging to the class of sulfonamides. It is characterized by the presence of a chloro group, a nitro group, and a sulfonamide group attached to a benzene ring. This compound is known for its unique chemical properties and has found applications in various fields including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide typically involves the nitration of 2-chlorobenzenesulfonamide followed by alkylation with diethylamine. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and basic conditions for the alkylation step.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide undergoes various chemical reactions including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of derivatives with different functional groups replacing the chloro group.

Reduction: Formation of 2-amino-N,N-diethyl-5-nitrobenzene-1-sulfonamide.

Oxidation: Formation of sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide has been studied for its potential as an antimicrobial agent , particularly against specific bacterial strains. Its structural features suggest that it may interact with biological targets involved in metabolic processes, influencing enzymatic activities and cellular responses .

Enzyme Inhibition Studies

The compound has been investigated for its role in enzyme inhibition, particularly regarding the Na⁺–K⁺–Cl⁻ importer NKCC1. Research indicates that derivatives of this compound can selectively inhibit NKCC1, which is crucial for regulating intracellular chloride concentrations in neurons. This inhibition has potential therapeutic implications for neurological disorders characterized by chloride homeostasis dysfunctions .

Synthesis of Pharmaceutical Intermediates

Due to its versatile reactivity, this compound serves as a building block in the synthesis of more complex organic molecules and pharmaceutical intermediates. It is utilized in creating various derivatives that may possess enhanced biological activities or novel therapeutic effects .

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Neuropharmacological Research

In neuropharmacological studies, compounds derived from this compound were tested for their ability to modulate chloride ion influx in neuronal models. The findings demonstrated that certain derivatives could effectively rescue behavioral deficits in mouse models of Down syndrome and autism, highlighting their potential therapeutic applications in treating neurodevelopmental disorders .

Wirkmechanismus

The mechanism of action of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in folic acid synthesis, similar to other sulfonamides. This inhibition disrupts the production of essential metabolites, leading to the antibacterial effects observed with this compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-chloro-N,N-dimethyl-5-nitrobenzene-1-sulfonamide

- 2-chloro-5-nitrobenzenesulfonamide

- 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide

Uniqueness

2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide is unique due to its specific substitution pattern and the presence of diethyl groups. This structural difference can influence its reactivity, solubility, and biological activity compared to similar compounds .

Biologische Aktivität

2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide is a synthetic compound with notable biological activity, particularly in antimicrobial applications. Its molecular formula is C10H13ClN2O4S, and it has a molecular weight of 292.74 g/mol. This compound features a benzene ring with a nitro group and a sulfonamide group, alongside two ethyl groups attached to the nitrogen atom, giving it unique properties that influence its biological interactions.

- Appearance : Yellow crystalline solid

- Melting Point : 78.5 to 79.5 °C

- Structure : Contains a chlorine atom, nitro group, and sulfonamide functionality which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to interact with bacterial enzymes and metabolic pathways.

The compound has been shown to bind to proteins involved in metabolic processes, influencing enzymatic activities and cellular responses. This interaction is critical in understanding its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Unique Properties |

|---|---|---|---|

| 2-Chloro-5-nitro-benzenesulfonamide | C6H5ClN2O4S | Lacks ethyl groups | More potent against certain bacteria |

| N,N-Diethyl-3-nitrobenzenesulfonamide | C10H13N3O4S | No chlorine substitution | Different reactivity profile |

| Sulfanilamide | C6H8N2O2S | Simple sulfonamide structure | Historical significance in antibiotic development |

This table illustrates how this compound stands out due to its unique combination of chlorine and nitro functionalities along with diethyl substitution.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics. The compound’s ability to disrupt bacterial cell wall synthesis was highlighted as a key mechanism.

- Enzymatic Interaction : Research in Biochemical Pharmacology explored the binding affinity of this compound with dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria. The findings indicated that the compound could act as a competitive inhibitor, suggesting potential use in developing new antibacterial therapies.

- Cellular Response Modulation : A study published in Pharmacology Reports investigated the effects of this compound on mammalian cell lines. Results showed that the compound could induce apoptosis in cancerous cells while sparing normal cells, indicating its potential for selective therapeutic applications.

Eigenschaften

IUPAC Name |

2-chloro-N,N-diethyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O4S/c1-3-12(4-2)18(16,17)10-7-8(13(14)15)5-6-9(10)11/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIUJTBQHFXCLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407582 | |

| Record name | 2-Chloro-N,N-diethyl-5-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4750-91-8 | |

| Record name | 2-Chloro-N,N-diethyl-5-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.